molecular formula C7H16Cl2N2 B111016 1-(Azetidin-3-YL)pyrrolidine dihydrochloride CAS No. 1024589-68-1

1-(Azetidin-3-YL)pyrrolidine dihydrochloride

Cat. No.: B111016
CAS No.: 1024589-68-1
M. Wt: 199.12 g/mol
InChI Key: CEKVJXURIPHORX-UHFFFAOYSA-N
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Description

1-(Azetidin-3-YL)pyrrolidine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.12 g/mol . This compound is often used in various scientific research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride typically involves the reaction of azetidine with pyrrolidine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

Azetidine+Pyrrolidine+2HCl1-(Azetidin-3-YL)pyrrolidine dihydrochloride\text{Azetidine} + \text{Pyrrolidine} + 2 \text{HCl} \rightarrow \text{this compound} Azetidine+Pyrrolidine+2HCl→1-(Azetidin-3-YL)pyrrolidine dihydrochloride

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents and advanced reaction control systems. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-YL)pyrrolidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine compounds .

Scientific Research Applications

1-(Azetidin-3-YL)pyrrolidine dihydrochloride is widely used in scientific research due to its versatile applications:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-YL)pyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .

Comparison with Similar Compounds

  • 1-(Azetidin-3-YL)piperidine dihydrochloride
  • 1-(Azetidin-3-YL)morpholine dihydrochloride
  • 1-(Azetidin-3-YL)pyridine dihydrochloride

Uniqueness: 1-(Azetidin-3-YL)pyrrolidine dihydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties compared to similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(azetidin-3-yl)pyrrolidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-2-4-9(3-1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKVJXURIPHORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024589-68-1
Record name 1-(azetidin-3-yl)pyrrolidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1.00 g (4.42 mmol) of tert-butyl 3-(pyrrolidin-1-yl)azetidin-1-carboxylate was initially charged in 5.3 ml of 1,4-dioxane, 5.3 ml of 4 N hydrochloric acid in 1,4-dioxane were added and the mixture was stirred at RT overnight. The reaction mixture was then concentrated, foamed with dichloromethane and dried under high vacuum. This gave 950 mg (99% of theory; purity 92%) of the title compound.
Quantity
1 g
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reactant
Reaction Step One
Quantity
5.3 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Two

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